1,1'-(Sulfonyldibenzene-3,1-diyl)dipyrrolidine-2,5-dione
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Overview
Description
1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety linked to a benzenesulfonyl group, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves a multi-step process. One common method includes the coupling of a pyrrolidine-2,5-dione derivative with a benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE involves the inhibition of specific enzymes and ion channels. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which plays a crucial role in its anticonvulsant and analgesic effects . The compound’s interaction with these molecular targets disrupts normal cellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE can be compared with other pyrrolidine-2,5-dione derivatives, such as:
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound also exhibits anticonvulsant properties but differs in its molecular structure and specific activity profile.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Known for its use in photoaffinity labeling, this compound has distinct applications in biochemical research.
The uniqueness of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H16N2O6S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-[3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16N2O6S/c23-17-7-8-18(24)21(17)13-3-1-5-15(11-13)29(27,28)16-6-2-4-14(12-16)22-19(25)9-10-20(22)26/h1-6,11-12H,7-10H2 |
InChI Key |
WPYYQOPWSXUMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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